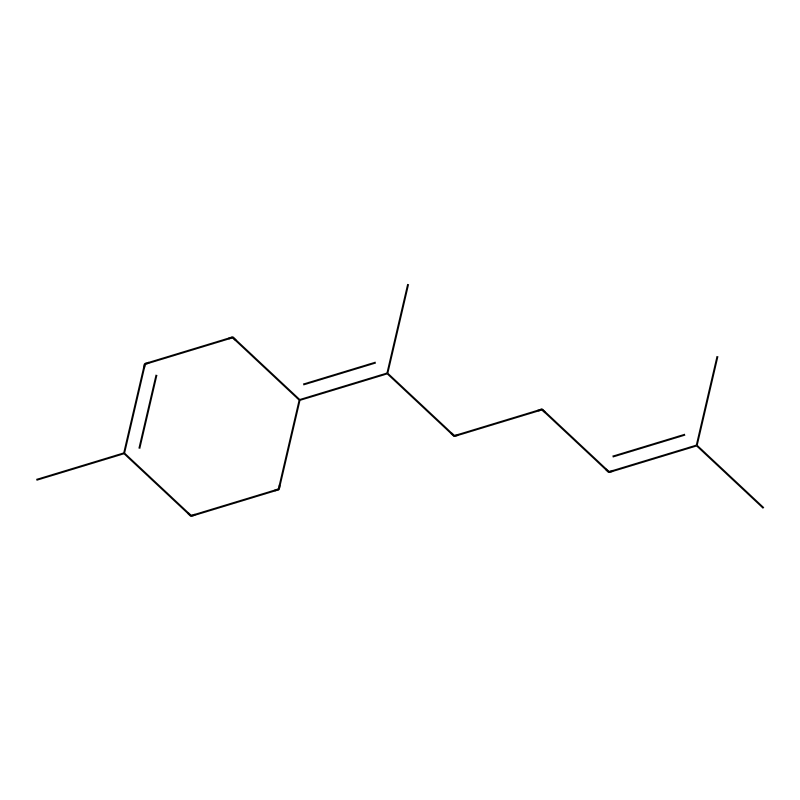(E)-gamma-Bisabolene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble (in ethanol)
Canonical SMILES
Isomeric SMILES
(E)-gamma-Bisabolene is a sesquiterpene characterized by its bicyclic structure, which includes a cyclohexane ring fused with a cyclohexene ring. It contains three methyl groups and two conjugated double bonds, with the "E" denoting the trans configuration of one of these double bonds. This compound is primarily found in various plant species, including Symphyopappus reticulatus and Helichrysum mimetes . Its unique structure contributes to its diverse biological activities and potential applications in various fields.
Source and Presence in Nature
(E)-gamma-Bisabolene is classified as a gamma-bisabolene, a type of sesquiterpene. It has been identified in various plants, including:
- Molopospermum peloponnesiacum: This plant, native to the Mediterranean region, is known to contain (E)-gamma-bisabolene as one of its major constituents [].
- Ayapana amygdalina: This South American shrub, also known as "flor de piedra" (stone flower), has been reported to contain (E)-gamma-bisabolene alongside other volatile compounds [].
- Cannabis sativa subsp. indica: Research suggests the presence of (E)-gamma-bisabolene in the flower tops of this particular subspecies of cannabis [].
The primary reaction involving (E)-gamma-Bisabolene is catalyzed by the enzyme (E)-gamma-bisabolene synthase, which facilitates the conversion of farnesyl diphosphate into (E)-gamma-bisabolene through a series of elimination and rearrangement steps . This enzyme operates as a diphosphate lyase, indicating its role in breaking down diphosphate bonds during the synthesis process.
Research has indicated that (E)-gamma-Bisabolene exhibits significant biological activity, particularly in anticancer applications. Studies have shown that it can induce apoptosis in human neuroblastoma cells, activating caspases 3, 8, and 9, which are crucial for programmed cell death . Additionally, it has demonstrated anti-proliferative effects against various cancer types, including oral cancer and glioblastoma .
Several methods exist for synthesizing (E)-gamma-Bisabolene:
- Grignard Reaction: A method involves preparing a Grignard reagent from 2-methyl-2-butenyl magnesium bromide and subjecting it to nucleophilic addition with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. Following hydrolysis and dehydration rearrangement under acidic conditions yields (E)-gamma-Bisabolene .
- Stereocontrolled Syntheses: Other synthetic approaches focus on stereocontrol to produce both (E) and (Z) isomers of gamma-bisabolene through epoxidation reactions .
These methods highlight the versatility and accessibility of (E)-gamma-Bisabolene synthesis for industrial applications.
(E)-gamma-Bisabolene has various applications:
- Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and cosmetics.
- Pharmaceuticals: Its anticancer properties make it a candidate for drug development.
- Agriculture: It may serve as a natural pesticide or insect repellent due to its biological activity against pests.
Interaction studies have primarily focused on the compound's effects on cellular pathways related to apoptosis. Research indicates that (E)-gamma-Bisabolene can modulate mitochondrial membrane potential and increase reactive oxygen species levels in treated cells, contributing to its anticancer effects . These interactions suggest potential pathways for therapeutic applications in oncology.
Several compounds share structural similarities with (E)-gamma-Bisabolene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Z-gamma-Bisabolene | Sesquiterpene | Different stereochemistry at one double bond |
| Alpha-Bisabolol | Monoterpene | Contains an alcohol functional group |
| Beta-Caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties |
| Farnesol | Sesquiterpene | Known for its antimicrobial activity |
(E)-gamma-Bisabolene stands out due to its specific stereochemistry and potent biological activities, particularly in cancer treatment, distinguishing it from other similar compounds.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 1714 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1711 of 1714 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
13062-00-5
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]








